1-(2-Cyclopentylacetyl)indoline-2-carboxamide

Description

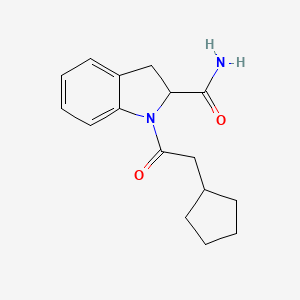

Structure

3D Structure

Properties

IUPAC Name |

1-(2-cyclopentylacetyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c17-16(20)14-10-12-7-3-4-8-13(12)18(14)15(19)9-11-5-1-2-6-11/h3-4,7-8,11,14H,1-2,5-6,9-10H2,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUCNJQQUYKQEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(=O)N2C(CC3=CC=CC=C32)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopentylacetyl)indoline-2-carboxamide typically involves the following steps:

Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.

Introduction of the Cyclopentylacetyl Group: The cyclopentylacetyl group can be introduced through an acylation reaction.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the acylated indoline with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopentylacetyl)indoline-2-carboxamide can undergo various chemical reactions, including:

Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted indole derivatives with various functional groups attached to the indole ring.

Scientific Research Applications

Scientific Research Applications of 1-(2-Cyclopentylacetyl)indoline-2-carboxamide

This compound is a molecule with diverse applications in chemistry, biology, medicine, and industry. Its unique structural feature, the cyclopentylacetyl group, distinguishes it from similar compounds and enhances its binding affinity to specific molecular targets, improving its pharmacokinetic properties.

Applications

- Chemistry: It serves as a building block in synthesizing complex molecules and as a reagent in organic synthesis.

- Biology: The compound is studied for potential biological activities, including antiviral, anticancer, and antimicrobial properties. Indole-2-carboxamides, a related class of compounds, have been identified as promising antituberculosis agents .

- Medicine: It is investigated for potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

- Industry: It is utilized in developing new materials and as a precursor in synthesizing pharmaceuticals.

This compound exhibits diverse biological activities, attracting interest in medicinal chemistry for its potential antiviral, anticancer, and antimicrobial properties. Its biological activity is attributed to its ability to bind to specific enzymes or receptors, modulating their activity and inhibiting pathways critical for pathogen or cancer cell survival.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity, particularly against various mycobacterial species, including Mycobacterium tuberculosis (Mtb). Modifications to the indole structure can enhance its potency against Mtb while maintaining favorable pharmacokinetic properties. A study found that indole-2-carboxamides, including analogs of this compound, exhibited low micromolar potency against Mycobacterium tuberculosis, demonstrating efficacy in both in vitro and in vivo models.

Anticancer Activity

The compound has been evaluated for its anticancer potential, with studies showing that indole derivatives can inhibit specific enzymes involved in cancer progression. For instance, it has been reported to interact with Mycobacterium tuberculosis membrane protein large 3 transporter (MmpL3), which is crucial for bacterial survival and could be a target for cancer therapy.

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

- Antitubercular Activity: Analogs of this compound exhibited low micromolar potency against Mycobacterium tuberculosis, demonstrating efficacy in both in vitro and in vivo models.

- Cytotoxicity Assessment: In vitro studies using human cell lines indicated minimal cytotoxicity for this compound, suggesting a favorable selectivity index for therapeutic applications.

- Enzyme Inhibition Studies: Research demonstrated that certain indole derivatives could inhibit key enzymes involved in cancer metabolism, supporting their potential as therapeutic agents.

Anti-Mycobacterial Activity

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentylacetyl)indoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in disease processes, such as Mycobacterium tuberculosis membrane protein large 3 transporter (MmpL3) . This inhibition can lead to the disruption of essential cellular functions, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of indoline-2-carboxamides are highly dependent on substituents at two key positions:

- N1-Acyl Group : Modulates lipophilicity and target engagement.

- C2-Carboxamide Substituent : Influences hydrogen-bonding and solubility.

Table 1: Key Structural Features and Properties of Selected Indoline-2-carboxamides

Key Observations:

- Aromatic vs. Aliphatic Acyl Groups: Aromatic acyl groups (e.g., 4-chlorophenoxyacetyl in 26) enhance target affinity via π-π stacking, whereas aliphatic groups (e.g., cyclopentylacetyl) improve lipophilicity and CNS penetration .

- Carboxamide vs. Sulfonamide: Sulfonamide derivatives (e.g., 4s) exhibit divergent biological roles (e.g., carbonic anhydrase inhibition) compared to carboxamides, which are prioritized for trypanosome inhibition .

- N-Methylation : Methylation at the C2-carboxamide (e.g., 26 , 28 ) reduces polarity, enhancing blood-brain barrier (BBB) penetration .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Data for Select Compounds

- Lipophilicity: The cyclopentylacetyl group in the target compound likely increases LogP compared to polar tetrahydrofuran derivatives (e.g., 32) but remains lower than chlorophenoxy analogs (e.g., 26) due to the absence of aromatic halogens .

- Solubility: Aliphatic acyl groups (e.g., cyclopentyl) may reduce aqueous solubility compared to phenoxyacetyl derivatives .

Biological Activity

1-(2-Cyclopentylacetyl)indoline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antiviral, anticancer, and antimicrobial properties. This article reviews the synthesis, biological mechanisms, and research findings related to this compound, providing a comprehensive overview of its biological activity.

The synthesis of this compound typically involves several key steps:

- Formation of the Indoline Core : This is achieved through the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst.

- Introduction of the Cyclopentylacetyl Group : This is accomplished via an acylation reaction.

- Carboxamide Formation : The final step involves reacting the acylated indoline with an appropriate amine.

These synthetic routes can be optimized for higher yields and purity using advanced techniques such as chromatography and crystallization .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular, it has been studied for its effectiveness against various mycobacterial species, including Mycobacterium tuberculosis (Mtb). Structure-activity relationship studies suggest that modifications to the indole structure can enhance its potency against Mtb while maintaining favorable pharmacokinetic properties .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that indole derivatives can inhibit specific enzymes involved in cancer progression. For instance, it has been reported to interact with Mycobacterium tuberculosis membrane protein large 3 transporter (MmpL3), which is crucial for bacterial survival and could be a target for cancer therapy .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction may inhibit pathways critical for the survival of pathogens or cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indole-2-carboxamide | Lacks cyclopentylacetyl group | Antituberculosis |

| N-bicyclo-5-chloro-1H-indole-2-carboxamide | Bicyclic structure with chloro substituent | Potential antimicrobial |

| 5-Fluoro-3-phenyl-1H-indole-2-carboxamide | Fluoro and phenyl groups | Varies; less focused on Mtb |

The unique cyclopentylacetyl group in this compound enhances its binding affinity to biological targets compared to similar compounds .

Case Studies and Research Findings

Several studies have highlighted the promising biological activities of this compound:

- Antitubercular Activity : A study found that indole-2-carboxamides, including analogs of this compound, exhibited low micromolar potency against Mycobacterium tuberculosis, demonstrating efficacy in both in vitro and in vivo models .

- Cytotoxicity Assessment : In vitro studies using human cell lines indicated minimal cytotoxicity for this compound, suggesting a favorable selectivity index for therapeutic applications .

- Enzyme Inhibition Studies : Research demonstrated that certain indole derivatives could inhibit key enzymes involved in cancer metabolism, supporting their potential as therapeutic agents .

Q & A

Basic Research Question

- NMR : H and C NMR confirm structural integrity (e.g., cyclopentyl CH protons at δ 1.5–2.0 ppm; indoline aromatic protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 286.1912) .

- HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% by area under the curve) .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosolization occurs .

- Ventilation : Conduct reactions in fume hoods with negative pressure. Avoid skin contact by using double-gloving techniques .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

Advanced Research Question

- Solubility Discrepancies : Use standardized solvents (DMSO, ethanol) and control temperature (25°C). Compare results via UV-Vis spectroscopy (λ~270 nm) .

- Melting Point Variability : Calibrate equipment with reference standards (e.g., benzoic acid). Differential Scanning Calorimetry (DSC) can distinguish polymorphic forms .

What strategies are effective for evaluating the metabolic stability of this compound in vitro?

Advanced Research Question

- Liver Microsome Assays : Incubate with NADPH-regenerating systems (37°C, pH 7.4). Quantify parent compound depletion via LC-MS/MS at 0, 15, 30, and 60 minutes .

- CYP450 Inhibition Screening : Use fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to assess isoform-specific interactions .

How can computational modeling predict the binding affinity of this compound to target proteins?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with protein structures (PDB ID: e.g., 4XYZ). Validate docking poses via molecular dynamics simulations (NAMD, 100 ns trajectories) .

- QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .

What experimental designs are suitable for investigating the compound’s stability under varying pH and temperature conditions?

Basic Research Question

- pH Stability : Incubate in buffers (pH 1–10, 37°C) and monitor degradation via HPLC at 24/48/72 hours. Use Arrhenius plots to extrapolate shelf life .

- Thermal Stability : Thermogravimetric Analysis (TGA) identifies decomposition thresholds (>150°C) .

How can researchers address low yields in the final coupling step of the synthesis?

Advanced Research Question

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) or organocatalysts (DMAP) to accelerate acylation .

- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via TLC (Rf ~0.4 in 1:1 EtOAc/hexane) .

What in vitro assays are recommended for preliminary toxicity profiling of this compound?

Basic Research Question

- MTT Assay : Assess cytotoxicity in HEK-293 or HepG2 cells (IC determination after 48h exposure) .

- Ames Test : Use Salmonella typhimurium TA98/TA100 strains to evaluate mutagenicity (≥1 mg/plate) .

How can structural modifications enhance the bioactivity of this compound?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.